molecular formula C18H40NO5P B043676 Sphinganine 1-phosphate CAS No. 19794-97-9

Sphinganine 1-phosphate

Cat. No.: B043676
CAS No.: 19794-97-9
M. Wt: 381.5 g/mol
InChI Key: YHEDRJPUIRMZMP-ZWKOTPCHSA-N
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Description

Sphinganine-1-phosphate (d18:0) is a bioactive lipid present in mammals. It is produced from the sphingoid base, sphinganine, in the presence of sphingosine kinase. This compound plays a significant role in various biological processes, including cell signaling and regulation of cellular functions .

Mechanism of Action

Target of Action

Sphinganine 1-phosphate (S1P) is a biologically active sphingolipid metabolite . It primarily targets specific membrane G-protein-coupled receptors (S1PR 1–5) . These receptors are expressed by all cell types, including neurons and glial cells . The expression of S1P receptors and their action depend on the type of cells, their development stage, and the state of the organism .

Mode of Action

S1P exerts both intra- and extracellular activity . Extracellularly, it acts via specific G protein-coupled receptors (S1PR1-S1PR5), mediating proliferation, cell migration, differentiation, and survival . S1P can act as a lipid messenger in a free form or, like other sphingolipids, be incorporated into lipoproteins and be transported into the blood plasma .

Biochemical Pathways

The synthesis of S1P involves the phosphorylation of sphingosine by either of two sphingosine kinases, SPHK1 and SPHK2 . S1P follows one of three pathways :

Pharmacokinetics

S1P is synthesized intracellularly and then exported out of cells by cell-specific transporters . Once exported, chaperone-bound S1P is spatially compartmentalized in the circulatory system . In the plasma, S1P is mainly incorporated into high-density lipoproteins (HDLP) (~50–60%) and albumin (30–40%), and in minor amounts into low-density lipoproteins (LDLP) (8%) and very-low-density lipoproteins (VLDLP) (2–3%) .

Result of Action

S1P regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . In the central nervous system (CNS), S1P can perform protective functions and induce survival-stimulating signaling pathways or, conversely, contribute to the development of pathological processes, including neurodegenerative disorders .

Action Environment

The action of S1P is influenced by various environmental factors. For instance, dietary sphingomyelin (SM) is mainly destroyed into sphingosine and sphinganine in the jejunum through a large amount of alk-SMase and nCDase released by the intestinal epithelium and liver, which are rapidly absorbed and metabolized by intestinal mucosal cells to generate S1P . This suggests that diet and gut microbiota may influence the levels and action of S1P. Furthermore, the action of S1P is also influenced by the state of the organism, including the type of cells, their development stage, and overall health .

Safety and Hazards

According to the safety data sheet, in case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Special hazards arising from the substance include carbon oxides, nitrogen oxides (NOx), and oxides of phosphorus .

Future Directions

S1P signaling is essential for vascular development, neurogenesis, and lymphocyte trafficking . The unique mode of signaling of this lysophospholipid mediator is providing novel opportunities for therapeutic intervention, with possibilities to target not only GPCRs but also transporters, metabolic enzymes, and chaperones . The role of S1P in the pathogenesis of inflammatory diseases has been linked to the genomic studies of S1P-targeted drugs in inflammatory diseases to provide a basis for targeted drug development .

Biochemical Analysis

Biochemical Properties

Sphinganine 1-phosphate is formed from ceramide, which is composed of a sphingosine and a fatty acid . The synthesis of this compound involves two characterized kinases, namely sphingosine kinase 1 and sphingosine kinase 2 . This compound can be dephosphorylated to sphingosine by sphingosine phosphatases and can be irreversibly degraded by an enzyme, sphingosine phosphate lyase . It acts as an antagonist at the sphingosine-1-phosphate receptor .

Cellular Effects

This compound plays a key role in innate and adaptive immune responses and is closely related to inflammation . It regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . This compound can perform protective functions and induce survival-stimulating signaling pathways .

Molecular Mechanism

Extracellular this compound interacts with five GPCRs that are widely expressed and transduce intracellular signals to regulate cellular behavior, such as migration, adhesion, survival, and proliferation . Most of the biological effects of this compound are mediated by signaling through the cell surface receptors .

Temporal Effects in Laboratory Settings

This compound concentrations in tissues increase in the early stage of the inflammatory response and inhibit the entry of T cells into lymphocytes in intestinal tissues. This compound levels in tissues reduce during the resolution of inflammation .

Metabolic Pathways

This compound is formed from ceramide, which is composed of a sphingosine and a fatty acid . Ceramidase, an enzyme primarily present in the plasma membrane, will convert ceramide to sphingosine . Sphingosine is then phosphorylated by sphingosine kinase isoenzymes .

Transport and Distribution

This compound requires a transporter to cross the plasma membrane and a carrier to deliver to its cognate receptors and therefore transduces signaling in autocrine, paracrine, or endocrine fashions . This compound transporter spinster homolog 2 (Spns2), the first identified mammalian transporter of the signaling sphingolipid this compound, has pivotal functions in cancer, the auditory system, ocular development, and inflammatory and autoimmune diseases .

Subcellular Localization

It is known that this compound is more abundant in intestinal tissues as compared to other tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sphinganine-1-phosphate (d18:0) is synthesized from sphinganine through the action of sphingosine kinase. The process involves the phosphorylation of sphinganine, which can be achieved using various kinases under specific conditions .

Industrial Production Methods

Industrial production of sphinganine-1-phosphate (d18:0) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include liquid-liquid extraction followed by reversed-phase liquid chromatography coupled with mass spectrometry for purification and quantification .

Chemical Reactions Analysis

Types of Reactions

Sphinganine-1-phosphate (d18:0) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions include modified sphinganine derivatives, which can have different biological activities and properties compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sphinganine-1-phosphate (d18:0) is unique due to its specific molecular structure and the distinct biological pathways it influences. Unlike sphingosine-1-phosphate, which acts as an agonist at its receptor, sphinganine-1-phosphate acts as an antagonist, leading to different physiological effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sphinganine 1-phosphate involves the conversion of sphinganine to sphinganine 1-phosphate through the phosphorylation reaction.", "Starting Materials": [ "Sphinganine", "Phosphoric acid", "Sodium hydroxide", "Methanol", "Chloroform", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Sphinganine is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of sphinganine.", "The sodium salt of sphinganine is then treated with phosphoric acid to form sphinganine 1-phosphate.", "The sphinganine 1-phosphate is extracted from the reaction mixture using chloroform.", "The chloroform extract is then washed with water and dried over anhydrous sodium sulfate.", "The chloroform is evaporated under reduced pressure to obtain sphinganine 1-phosphate as a white solid.", "The purity of the compound is confirmed using thin-layer chromatography and nuclear magnetic resonance spectroscopy." ] }

CAS No.

19794-97-9

Molecular Formula

C18H40NO5P

Molecular Weight

381.5 g/mol

IUPAC Name

[(2S,3R)-2-azaniumyl-3-hydroxyoctadecyl] hydrogen phosphate

InChI

InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1

InChI Key

YHEDRJPUIRMZMP-ZWKOTPCHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O

SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O

Appearance

Unit:5 mgSolvent:nonePurity:98+%Physical solid

physical_description

Solid

Synonyms

[R-(R*,S*)]-2-Amino-1,3-octadecanediol 1-(Dihydrogen Phosphate);  (2S,3R)-Sphinganine 1-Phosphate;  C18-Dihydrosphingosine 1-Phosphate;  Dihydrosphingosine-1-phosphate;  Sphinganine 1-Phosphate;  (2S,3R)-2-Amino-1,3-octadecanediol 1-(Dihydrogen Phosphate)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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